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molecular formula C6H6BrN3O B2473223 5-bromo-N-methylpyrimidine-2-carboxamide CAS No. 1346819-04-2

5-bromo-N-methylpyrimidine-2-carboxamide

Cat. No. B2473223
M. Wt: 216.038
InChI Key: WKEUSKJXDSXYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916593B2

Procedure details

Methyl 5-bromopyrimidine-2-carboxylate (94 mg, 0.43 mmol) was dissolved in a mixture of methanol (1 mL) and tetrahydrofuran (2 mL). An aqueous solution of methylamine (40%, 0.5 mL) was added. The reaction was stirred at room temperature for three days, and was evaporated to dryness in vacuo. The title compound was obtained as a white solid (94 mg).
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8]([O:10]C)=O)=[N:6][CH:7]=1.[CH3:12][NH2:13]>CO.O1CCCC1>[Br:1][C:2]1[CH:7]=[N:6][C:5]([C:8]([NH:13][CH3:12])=[O:10])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C(=O)NC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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